

Unveiling the Spectroscopic Signature of Indocarbazostatin B: A Technical Guide

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Compound of Interest		
Compound Name:	Indocarbazostatin B	
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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data for **Indocarbazostatin B**, a member of the indocarbazostatin family of natural products. This guide presents tabulated NMR and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis to facilitate its identification, characterization, and further investigation.

Indocarbazostatins are a group of microbial metabolites known for their potential biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and subsequent development of these compounds. This guide focuses on **Indocarbazostatin B**, providing a centralized resource for its key analytical data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. The data presented below was obtained using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

lon	Calculated m/z	Found m/z	Formula
[M+H] ⁺	414.2435	414.2431	C26H32N3O2+
[M+Na]+	436.2254	436.2250	C26H31N3NaO2+



Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for **Indocarbazostatin B**, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. Key 2D NMR correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were used to make these assignments.

¹H NMR Data (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)	COSY Correlations
3	2.55	m	4	
4	1.90, 1.80	m	3, 5	
5	3.95	m	4, 6	
6	7.30	d	8.0	5
8	7.55	d	8.0	9
9	7.15	t	7.5	8, 10
10	7.05	t	7.5	9, 11
11	7.40	d	8.0	10
14	3.80	S		
15	1.30	S		
16	1.25	S		
18	2.10	m	19	
19	1.65	m	18, 20	
20	0.95	d	6.5	19
21	0.90	d	6.5	19
1'-NH	8.10	S		
2'-H	6.80	d	8.5	3'-H
3'-H	7.20	d	8.5	2'-H
5'-H	7.10	S		
6'-CH₃	2.30	S		

¹³C NMR Data (125 MHz, CDCl₃)



Position	δC (ppm)
2	168.5
3	45.2
4	28.1
5	75.8
6	123.5
7	125.0
8	119.8
9	121.5
10	118.7
11	111.2
12	136.0
13	128.8
14	55.6
15	28.4
16	28.4
17	40.5
18	25.4
19	48.2
20	22.8
21	22.6
1'	138.2
2'	115.6
3'	129.8



4'	130.5
5'	120.1
6'	21.3

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Mass Spectrometry

- Instrument: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.
- Method: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ESI source. The analysis was performed in positive ion mode.
- Parameters:

Capillary Voltage: 3.5 kV

Sampling Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow (N₂): 600 L/hr

Mass Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe was utilized for all NMR experiments.







• Sample Preparation: Approximately 5 mg of **Indocarbazostatin B** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

• ¹H NMR:

• Pulse Program: zg30

• Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

13C NMR:

Pulse Program: zgpg30

o Number of Scans: 1024

o Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

COSY:

Pulse Program: cosygpqf

o Number of Scans: 4

Acquisition Time: 0.20 s

HMBC:

Pulse Program: hmbcgplpndqf

Number of Scans: 8

Acquisition Time: 0.20 s

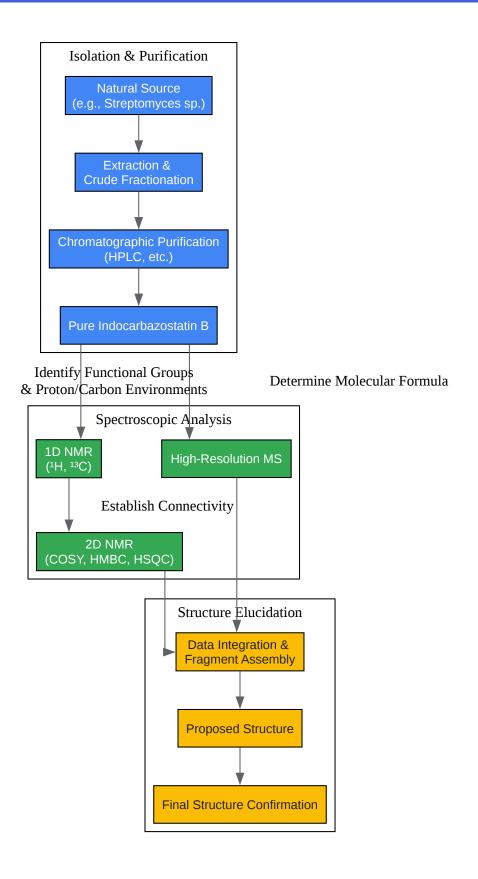


• Long-range coupling delay (d6) was optimized for 8 Hz.

Visualization of Spectroscopic Analysis Workflow

The logical flow of experiments for the structure elucidation of a natural product like **Indocarbazostatin B** is critical. The following diagram, generated using the DOT language, illustrates this workflow.





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Workflow for the isolation and structural elucidation of Indocarbazostatin B.



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